molecular formula C25H22ClN3O3S2 B12419516 Dual FAAH/sEH-IN-1

Dual FAAH/sEH-IN-1

Cat. No.: B12419516
M. Wt: 512.0 g/mol
InChI Key: NVHVCPVLWHYRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dual FAAH/sEH-IN-1 involves the preparation of benzothiazole analogs. The process typically starts with the synthesis of a precursor compound, such as PF-750, which is a known FAAH inhibitor. The structure-activity relationship is then explored to optimize the potency of the compound on both sEH and FAAH targets . The synthetic route involves multiple steps, including the formation of reversible transition-state mimics and irreversible carbamoylation .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using microwave-assisted methodologies to produce benzothiazole analogs. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Dual FAAH/sEH-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different levels of activity and selectivity towards sEH and FAAH .

Scientific Research Applications

Dual FAAH/sEH-IN-1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dual FAAH/sEH-IN-1 is unique in its ability to simultaneously inhibit both sEH and FAAH enzymes with high potency. This dual inhibition approach offers a synergistic effect in reducing inflammation and pain, making it a more effective therapeutic option compared to compounds that target only one of these enzymes .

Biological Activity

Dual FAAH/sEH-IN-1 is a compound designed to inhibit two enzymes: fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). Both enzymes play crucial roles in the metabolism of endocannabinoids, which are involved in pain modulation and inflammation. The dual inhibition strategy aims to enhance the therapeutic effects while potentially reducing side effects associated with single-target therapies.

FAAH is responsible for the hydrolysis of anandamide (AEA), an endocannabinoid that activates cannabinoid receptors, leading to analgesic and anti-inflammatory effects. By inhibiting FAAH, levels of AEA increase, enhancing its action at cannabinoid receptors CB1 and CB2. Meanwhile, sEH metabolizes epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory properties. Inhibition of sEH can thus augment the beneficial effects of EETs, making dual inhibitors promising candidates for pain management therapies.

Structure-Activity Relationship (SAR)

The development of dual FAAH/sEH inhibitors, including this compound, has been guided by SAR studies. Key findings include:

  • Pharmacophore Identification : The piperidinyl-sulfonamide moiety has been identified as a critical component for activity against both FAAH and sEH.
  • Substituent Effects : Fluoro-, chloro-, and bromo-groups at the ortho position of the phenyl ring enhance binding affinity to FAAH, while also improving selectivity for sEH .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

CompoundTarget EnzymeIC50 (nM)Comments
This compoundFAAH9.6High affinity; enhances AEA levels
sEH25Moderate affinity; increases EET levels

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

  • Pain Model Studies : In rat models of acute inflammatory pain, compounds similar to this compound demonstrated significant analgesic effects compared to controls. These studies indicate that dual inhibition can synergistically reduce both inflammatory and neuropathic pain .
  • Metabolic Stability : Evaluations using microsomal liver assays revealed that while initial compounds showed poor metabolic profiles across species (human, mouse, rat), ongoing research aims to improve stability through medicinal chemistry modifications .
  • Pharmacokinetic Properties : Preliminary pharmacokinetic assessments suggest that this compound possesses favorable absorption and distribution characteristics, making it a viable candidate for further development .

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the inhibitory potency (IC₅₀) of Dual FAAH/sEH-IN-1 against FAAH and sEH?

To measure IC₅₀ values, researchers typically employ enzyme activity assays with recombinant FAAH and sEH enzymes. Dose-response curves are generated by incubating the inhibitor with substrates (e.g., [³H]-anandamide for FAAH, [¹⁴C]-DPPO for sEH) across a concentration gradient. Activity is quantified using liquid scintillation counting or fluorometric detection. Controls include vehicle-treated samples and reference inhibitors (e.g., URB597 for FAAH, t-AUCB for sEH). Data normalization and nonlinear regression analysis (e.g., GraphPad Prism) are used to calculate IC₅₀ values .

Q. How does the dual inhibition of FAAH and sEH by this compound contribute to its anti-inflammatory effects?

FAAH inhibition elevates endogenous fatty acid amides (e.g., anandamide), which activate anti-inflammatory CB1/CB2 receptors. Simultaneous sEH inhibition stabilizes epoxy fatty acids (EpFAs), such as EETs, which reduce NF-κB-mediated pro-inflammatory cytokine production. Synergistic modulation of these pathways amplifies anti-inflammatory outcomes, as demonstrated in LPS-induced macrophage models and rodent inflammation assays .

Q. What in vitro models are appropriate for preliminary evaluation of this compound's anti-inflammatory activity?

Primary murine macrophages (e.g., RAW 264.7 cells) stimulated with LPS are commonly used. Researchers measure TNF-α, IL-6, and prostaglandin levels via ELISA, alongside COX-2 expression (Western blot). Parallel assays for FAAH/sEH activity (e.g., substrate hydrolysis) confirm target engagement. Dose-dependent effects are compared to single-target inhibitors to validate dual-action efficacy .

Advanced Research Questions

Q. What experimental strategies validate the selectivity of this compound for FAAH and sEH over related enzymes (e.g., COX-2, 5-LOX)?

Use a panel of off-target enzyme assays:

  • COX-1/COX-2 : Measure arachidonic acid conversion to prostaglandins via ELISA.
  • 5-LOX : Quantify leukotriene B₄ production in neutrophil lysates.
  • MAGL/ABHD6 : Test hydrolysis of 2-AG in brain homogenates. IC₅₀ values >10 μM for non-target enzymes indicate selectivity. Cross-reference with structural analogs (e.g., COX-2/sEH-IN-1) to identify pharmacophore features driving specificity .

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across studies?

Investigate methodological variables:

  • Enzyme source : Recombinant human vs. rodent enzymes may exhibit kinetic differences.
  • Substrate concentration : Ensure assays use Km values (e.g., 5 μM for FAAH).
  • Pre-incubation time : Prolonged inhibitor-enzyme contact may enhance potency. Standardize protocols using guidelines from the Beilstein Journal of Organic Chemistry (e.g., detailed experimental descriptions in Supporting Information) and cite original publications for direct comparison .

Q. What pharmacokinetic parameters should be prioritized when assessing this compound in preclinical studies?

Key parameters include:

  • Oral bioavailability : Conduct pharmacokinetic (PK) studies in rodents with plasma/tissue LC-MS/MS analysis.
  • Half-life (t₁/₂) : Determine via non-compartmental modeling of plasma concentration-time curves.
  • Blood-brain barrier permeability : Compare brain/plasma ratios after systemic administration. Use microsomal stability assays (e.g., liver microsomes) to predict metabolic clearance. Adjust dosing regimens based on PK/PD modeling to maintain target engagement .

Q. How can researchers optimize in vivo models to evaluate the therapeutic window of this compound?

Employ disease-relevant models:

  • Neuropathic pain : Chronic constriction injury (CCI) in rats with von Frey filament testing.
  • Colitis : DSS-induced colitis in mice, assessing colon histopathology and cytokine profiles. Monitor adverse effects (e.g., gastrointestinal motility, cardiovascular function) at 10× therapeutic doses. Use pharmacokinetic-guided dosing to balance efficacy and toxicity .

Q. Methodological Guidance

  • Data Analysis : For dual-target studies, use synergy scoring (e.g., Bliss Independence) to distinguish additive vs. synergistic effects.
  • Statistical Rigor : Include power analysis for animal studies (n ≥ 6/group) and report variability (SEM/95% CI) in enzyme assays .
  • Reproducibility : Provide raw data and detailed protocols in Supporting Information per Beilstein Journal guidelines .

Properties

Molecular Formula

C25H22ClN3O3S2

Molecular Weight

512.0 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(2-chlorophenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C25H22ClN3O3S2/c26-20-5-1-4-8-23(20)34(31,32)29-15-13-17(14-16-29)24(30)27-19-11-9-18(10-12-19)25-28-21-6-2-3-7-22(21)33-25/h1-12,17H,13-16H2,(H,27,30)

InChI Key

NVHVCPVLWHYRRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.